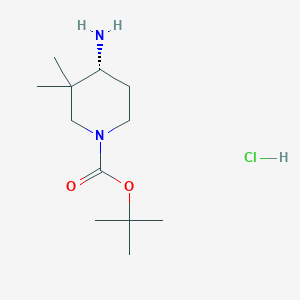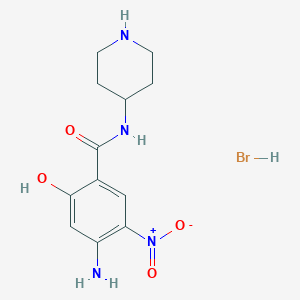![molecular formula C6H2BrClIN3 B1384026 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine CAS No. 2170597-74-5](/img/structure/B1384026.png)
7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in several studies . For instance, one method involved dissolving 5-Bromo-1H-pyrazolo[3,4-b]pyridine and N-iodosuccinimide in DMF, then heating at 60 °C and stirring for 12 hours .Molecular Structure Analysis
The molecular structure of “7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine” is represented by the empirical formula C6H3BrIN3 . Its molecular weight is 323.92 .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antioxidant Applications
7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine has been studied for its potential antibacterial and antioxidant properties. Variya et al. (2019) synthesized derivatives of this compound and found them to exhibit significant activity against both Gram-positive and Gram-negative bacterial strains, comparing favorably to the standard drug streptomycin. Additionally, these compounds demonstrated moderate to good antioxidant properties, with some showing significant scavenging activity for the DPPH radical (Variya, Panchal, & Patel, 2019).
Heterocyclic Synthesis
7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine is used as a precursor in the synthesis of various heterocyclic compounds. Abdel‐Latif et al. (2019) utilized a similar compound, 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, for constructing new polyheterocyclic ring systems, demonstrating its utility in creating diverse chemical structures with potential biological activity (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Insecticide Intermediates
This compound is also important in the synthesis of intermediates for insecticides. Niu Wen-bo (2011) described the synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an intermediate of chlor-antraniliprole, a new insecticide. The method involved bromination and hydrolysis processes, highlighting the role of 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine derivatives in developing agricultural chemicals (Wen-bo, 2011).
Pharmaceutical and Biomedical Applications
Finally, 1H-pyrazolo[3,4-b]pyridines, a group that includes 7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine, have significant biomedical applications. Donaire-Arias et al. (2022) provided a comprehensive analysis of these compounds, covering their diversity, synthesis methods, and biomedical applications. This review underscores the potential of these compounds in various biomedical fields, including drug development (Donaire-Arias et al., 2022).
Eigenschaften
IUPAC Name |
7-bromo-5-chloro-3-iodo-2H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClIN3/c7-2-1-3(8)10-5-4(2)11-12-6(5)9/h1H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLGXCXYVNOQIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNC(=C2N=C1Cl)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![3-Bromo-6-(Tert-Butyl-Dimethyl-Silanyloxymethyl)-6,7-Dihydro-4H-[1,2,3]Triazolo[1,5-A]Pyrazine-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1383965.png)
![Ditert-Butyl 1,8,11-Triazaspiro[5.6]Dodecane-1,8-Dicarboxylate](/img/structure/B1383966.png)